![molecular formula C5H9ClF3NS B15315012 3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride](/img/structure/B15315012.png)
3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a sulfanyl group, which is further connected to an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the successful incorporation of the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride involves its interaction with molecular targets through its trifluoromethyl and sulfanyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the molecular context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyltrimethylsilane: Used in similar trifluoromethylation reactions.
Trifluoromethyl ketones: Valuable in synthetic chemistry for their reactivity and stability.
Trifluoromethyl sulfone: Used in the synthesis of fluorinated compounds.
Uniqueness
3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride is unique due to its combination of a trifluoromethyl group with an azetidine ring, providing distinct reactivity and stability compared to other trifluoromethyl-containing compounds. This uniqueness makes it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C5H9ClF3NS |
|---|---|
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
3-(trifluoromethylsulfanylmethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C5H8F3NS.ClH/c6-5(7,8)10-3-4-1-9-2-4;/h4,9H,1-3H2;1H |
Clé InChI |
CCQLHOCLGPOPFY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)CSC(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile](/img/structure/B15314932.png)
![5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B15314938.png)
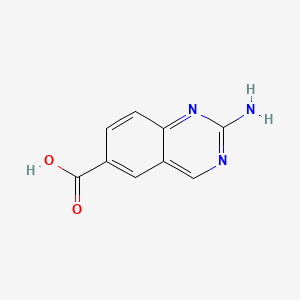
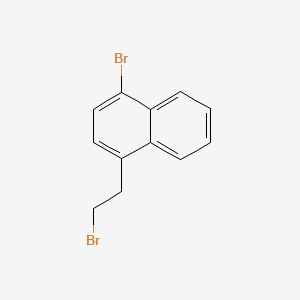
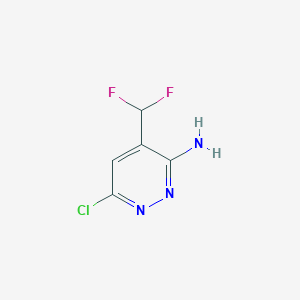
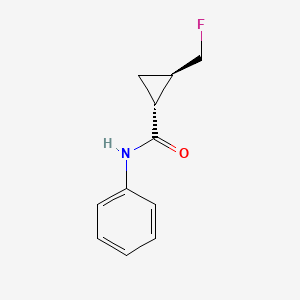
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B15314970.png)
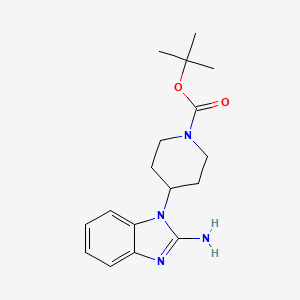

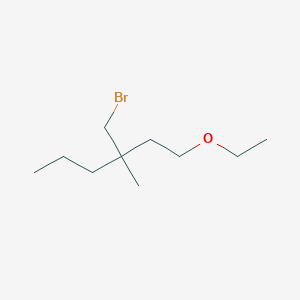
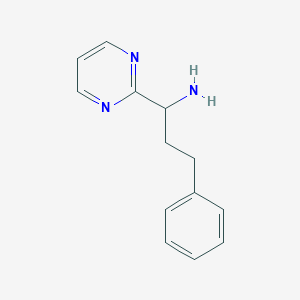
![4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15315027.png)
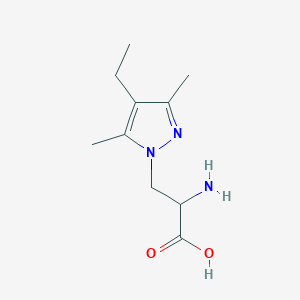
![5-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]pentanamidehydrochloride](/img/structure/B15315045.png)
